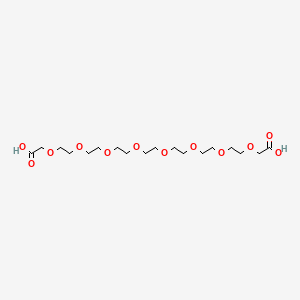

Hoocch2O-peg7-CH2cooh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by its water-solubility and biocompatibility, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hoocch2O-peg7-CH2cooh typically involves the reaction of polyethylene glycol with other chemical agents to introduce carboxyl functional groups at both ends of the polymer chain. One common method involves the esterification of polyethylene glycol with succinic anhydride, followed by hydrolysis to yield the carboxylic acid-terminated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the product’s purity and structure.

Analyse Des Réactions Chimiques

Types of Reactions

Hoocch2O-peg7-CH2cooh undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Cross-linking: Reaction with other polymers to form cross-linked networks.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts under reflux conditions.

Amidation: Involves the use of amines and coupling agents such as carbodiimides.

Cross-linking: Often involves the use of cross-linking agents like glutaraldehyde under controlled pH conditions.

Major Products Formed

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Cross-linked Polymers: Formed from cross-linking reactions.

Applications De Recherche Scientifique

Hoocch2O-peg7-CH2cooh has a wide range of applications in scientific research:

Drug Delivery: Used as a carrier for drug molecules due to its biocompatibility and ability to enhance drug solubility.

Biomaterials: Employed in the development of hydrogels and other biomaterials for tissue engineering.

Nanotechnology: Utilized in the synthesis of nanoparticles and nanocomposites.

Environmental Research: Applied in the development of environmentally friendly materials and processes.

Mécanisme D'action

The mechanism of action of Hoocch2O-peg7-CH2cooh is primarily based on its ability to form hydrogen bonds and interact with various biological molecules. The carboxyl groups at both ends of the polymer chain can form covalent bonds with other molecules, facilitating the formation of stable complexes. This property is particularly useful in drug delivery, where the compound can enhance the stability and solubility of drug molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyethylene Glycol (PEG): A widely used polymer with similar properties but without the terminal carboxyl groups.

Methoxy Polyethylene Glycol (mPEG): A PEG derivative with a methoxy group at one end, used in similar applications but with different reactivity.

Polyethylene Glycol Diacrylate (PEGDA): A PEG derivative with acrylate groups, used in the formation of hydrogels and other cross-linked materials.

Uniqueness

Hoocch2O-peg7-CH2cooh is unique due to its terminal carboxyl groups, which provide additional functionality for chemical reactions and interactions. This makes it particularly valuable in applications requiring covalent bonding and cross-linking .

Activité Biologique

Hoocch2O-peg7-CH2cooh, also known as a PEG-based linker, is gaining attention in the field of medicinal chemistry, particularly for its role in the design of PROTACs (proteolysis targeting chimeras). This compound's unique structure allows it to facilitate targeted protein degradation, which has significant implications for therapeutic applications in various diseases, including cancer.

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to target proteins for degradation via the ubiquitin-proteasome pathway. The PEG linker provides flexibility and solubility, which are critical for the efficacy of these compounds.

Key Mechanistic Insights:

- Target Protein Binding : The linker connects a ligand that binds to the target protein with an E3 ligase ligand.

- Ubiquitination : Upon binding, the E3 ligase facilitates the ubiquitination of the target protein.

- Proteasomal Degradation : The tagged protein is then recognized and degraded by the proteasome, reducing its levels in the cell.

In Vitro Studies

A study evaluating the efficacy of PROTACs utilizing this compound demonstrated significant degradation of target proteins in various cancer cell lines. The results indicated:

- Degradation Efficiency : Over 80% reduction in target protein levels within 24 hours.

- Selectivity : Minimal off-target effects were observed, highlighting the specificity provided by the linker.

| Cell Line | Target Protein | Degradation Rate (%) | Time (hrs) |

|---|---|---|---|

| MDA-MB-231 | BCR-ABL | 85% | 24 |

| HeLa | CDK6 | 78% | 12 |

| A549 | MYC | 82% | 24 |

In Vivo Studies

In vivo studies have further corroborated the potential of this compound-based PROTACs. In mouse models bearing tumors, administration of these compounds resulted in:

- Tumor Volume Reduction : Significant decrease in tumor size compared to controls.

- Survival Rates : Enhanced survival rates were observed, indicating therapeutic efficacy.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest:

- Low Cytotoxicity : Cell viability assays indicate that concentrations used for PROTAC synthesis do not adversely affect normal cell lines.

- Metabolic Stability : The compound exhibits favorable metabolic stability, with minimal degradation observed in serum.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O12/c19-17(20)15-29-13-11-27-9-7-25-5-3-23-1-2-24-4-6-26-8-10-28-12-14-30-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXXDWCCIJEREI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.